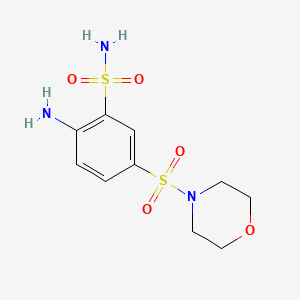![molecular formula C20H22FN3O B11443064 2-ethyl-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide](/img/structure/B11443064.png)
2-ethyl-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of an imidazo[1,2-a]pyridine core, which combines an imidazole ring with a pyridine ring.
- The compound contains an ethyl group (C₂H₅) and a 4-fluorophenyl group (C₆H₄F) attached to the imidazo[1,2-a]pyridine scaffold.
- Its systematic name reflects its substituents and connectivity: this compound.
2-ethyl-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide: is a complex organic compound with a unique structure.
Preparation Methods
- One synthetic route involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
- The reaction proceeds without the need for solvents or catalysts, resulting in good to excellent yields.
- Industrial production methods may vary, but this microwave-assisted approach offers simplicity, cleanliness, and environmental friendliness.
Chemical Reactions Analysis
- Common reagents include halogens, reducing agents, and Lewis acids.
2-ethyl-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide: can undergo various reactions:
Scientific Research Applications
Medicinal Chemistry: The compound exhibits diverse bioactivity
Other Applications:
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: While I don’t have a specific list, explore related imidazo[1,2-a]pyridines in the literature.
Properties
Molecular Formula |
C20H22FN3O |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-ethyl-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide |
InChI |
InChI=1S/C20H22FN3O/c1-4-14(5-2)20(25)23-19-18(15-6-8-16(21)9-7-15)22-17-12-13(3)10-11-24(17)19/h6-12,14H,4-5H2,1-3H3,(H,23,25) |
InChI Key |
LITYSFNLNUFQJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-1-(2-chlorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11442984.png)
![6,7-Dimethoxy-1-{[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]methyl}-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide](/img/structure/B11443001.png)


![(3E,5E)-3,5-bis[(5-bromo-2-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B11443014.png)
![4-Bromo-2-{5-[(2,4-dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol](/img/structure/B11443028.png)
![4-fluoro-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B11443035.png)

![2-(3-chloro-4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11443039.png)
![3,4,5-trimethoxy-N-{3-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B11443046.png)

![8-(2-chloro-6-fluorophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11443054.png)
![2-[5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole](/img/structure/B11443061.png)
![3-(4-fluorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11443065.png)
